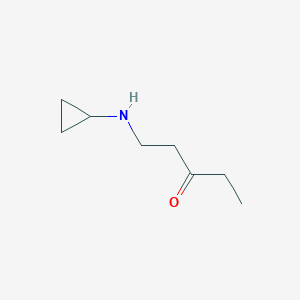

1-(Cyclopropylamino)pentan-3-one

Description

Molecular Architecture and Structural Features of 1-(Cyclopropylamino)pentan-3-one

The molecular formula for this compound is C₈H₁₅NO, and it has a molecular weight of 141.21 g/mol . sigmaaldrich.com Its structure consists of a five-carbon pentanone backbone with a carbonyl group at the third position. A cyclopropylamino group is attached to the first carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1519764-05-6 | sigmaaldrich.combldpharm.combldpharm.com |

| Molecular Formula | C₈H₁₅NO | sigmaaldrich.combldpharm.com |

| Molecular Weight | 141.21 g/mol | sigmaaldrich.combldpharm.combldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES Code | CCC(CCNC1CC1)=O | bldpharm.com |

| InChI Key | ZOWQOJXVBQDAHN-UHFFFAOYSA-N | sigmaaldrich.com |

The structure of this compound is defined by two key components: the β-amino ketone core and the cyclopropyl (B3062369) substituent.

Keto-Amine Functionality : The molecule is a β-amino ketone, meaning an amino group is located on the beta-carbon relative to a carbonyl group. researchgate.net This arrangement is a common structural motif in various biologically active compounds and pharmaceutical drugs. researchgate.netresearchgate.net The reactivity of aldehydes and ketones with primary or secondary amines is a fundamental reaction in organic chemistry, often leading to the formation of imines or enamines, respectively. libretexts.orglibretexts.orgmsu.edu These reactions are typically acid-catalyzed and reversible. libretexts.org The β-amino ketone moiety itself is a versatile building block in organic synthesis. researchgate.netnih.gov

Cyclopropyl Moiety : The cyclopropyl group is a three-membered hydrocarbon ring with the empirical formula C₃H₅. wikipedia.org This small ring structure is characterized by significant ring strain due to its 60° bond angles, which deviate substantially from the ideal 109.5° tetrahedral angle. ontosight.aifiveable.me This strain enhances the reactivity of the group, particularly in ring-opening reactions. ontosight.aifiveable.me The bonding in cyclopropane (B1198618) rings has been described as having partial double-bond character, which allows it to participate in conjugation and act as a good electron donor. fiveable.mestackexchange.comresearchgate.net In medicinal chemistry, the incorporation of a cyclopropyl ring can modulate a molecule's properties, such as enhancing potency, improving metabolic stability, and altering pKa. researchgate.netlongdom.org

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. solubilityofthings.comwikipedia.org The properties and reactivity of a molecule are determined not just by the individual functional groups present, but also by their interplay. solubilityofthings.comquora.com The reactivity of one functional group can be significantly modified by the presence of others nearby. wikipedia.org

In this compound, the interaction between the nucleophilic secondary amine, the electrophilic ketone, and the electron-donating cyclopropyl ring dictates its chemical behavior. The amine can influence the reactivity of the ketone, and both are affected by the unique steric and electronic properties of the cyclopropyl group. For example, the nitrogen atom's basicity can be modulated by the adjacent cyclopropyl ring. This interplay is a critical consideration in designing synthetic pathways that utilize this molecule as a precursor, as it allows for selective transformations and the construction of more complex molecular architectures. fiveable.me

Historical Context of Cyclopropyl Ketones and Amines in Synthetic Chemistry

The development of synthetic methods for incorporating cyclopropyl ketones and cyclopropylamines into molecules has a rich history in organic chemistry.

The first synthesis of the parent compound, cyclopropylamine (B47189), was reported by Kishner in 1901. acs.org Since then, numerous methods have been developed for the synthesis of cyclopropylamine derivatives, reflecting a growing interest in this structural motif. acs.orgacs.org These methods include adaptations of classical cyclopropanation reactions like the Simmons-Smith reaction, as well as more recent developments such as Kulinkovich reactions and metal-catalyzed C-H functionalizations. acs.org The synthesis of cyclopropylamines is a significant research area due to their presence in many biologically active compounds and their utility as synthetic intermediates. longdom.orgacs.orgbeilstein-journals.org

Similarly, cyclopropyl ketones have long been recognized as important synthetic intermediates. Early methods for preparing simple cyclopropyl ketones, such as methyl cyclopropyl ketone, involved reactions like the treatment of 5-chloro-2-pentanone (B45304) with a base. orgsyn.org Over the years, more sophisticated methods have emerged, including the cyclopropanation of α,β-unsaturated ketones using reagents like dimethyl sulfoxonium methylide. marquette.edu The acylation of cyclopropyl methyl ketone is another established route to produce more complex cyclopropyl diones. google.com The cleavage of the cyclopropane ring in cyclopropyl ketones can also be a synthetically useful transformation. rsc.org

Current Research Trends and Unexplored Avenues for this compound

Current research in the field of β-amino ketones focuses heavily on the development of novel, efficient synthetic strategies. researchgate.net This includes catalytic and non-catalytic Mannich reactions, one-pot multicomponent reactions, and the use of various catalysts to achieve high yields and stereoselectivity. researchgate.netrsc.orgorganic-chemistry.org These compounds are recognized as key building blocks for synthesizing a wide range of more complex molecules, including various heterocyclic systems and bioactive compounds. researchgate.netnih.gov

For cyclopropyl-containing compounds, recent trends include the development of new cyclopropanation methods and their application in catalysis. For instance, alkyl cyclopropyl ketones have been used in catalytic formal [3+2] cycloaddition reactions. acs.org The synthesis of α-cyclopropyl ketones via hydrogen-borrowing catalysis is another recent innovation. acs.org Furthermore, new methods for synthesizing 1-arylcyclopropylamines via nickel-catalyzed cross-coupling highlight the continued interest in creating novel cyclopropylamine derivatives for drug discovery. organic-chemistry.org

Given the limited specific research on this compound itself, several unexplored avenues exist:

Synthetic Applications : The molecule could serve as a precursor for the synthesis of novel heterocyclic compounds, such as substituted piperidines or azepanes, through intramolecular cyclization reactions. Its bifunctional nature makes it an ideal candidate for tandem reactions.

Medicinal Chemistry : Given that both the β-amino ketone and cyclopropylamine moieties are prevalent in pharmaceuticals, this compound could be a valuable scaffold for creating new libraries of compounds for biological screening. researchgate.netresearchgate.net

Mechanistic Studies : A detailed investigation into the conformational preferences and the electronic interactions between the functional groups could provide deeper insights into its reactivity. Exploring its potential in asymmetric catalysis, either as a ligand or a substrate, represents another promising research direction.

Material Science : The reactive nature of the compound could potentially be harnessed in the development of new polymers or functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(cyclopropylamino)pentan-3-one |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3 |

InChI Key |

ZOWQOJXVBQDAHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCNC1CC1 |

Origin of Product |

United States |

**sophisticated Synthetic Methodologies for 1 Cyclopropylamino Pentan 3 One and Its Precursors**

Convergent and Divergent Synthetic Strategies

Alkylation and Acylation Routes to the Pentan-3-one Core

The formation of the pentan-3-one backbone is a critical step. Friedel-Crafts acylation represents a classic method for creating such ketone structures. masterorganicchemistry.comyoutube.com For instance, the reaction of an appropriate acyl halide with a suitable substrate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield the desired pentanone core. masterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as an electrophile in an aromatic substitution reaction. masterorganicchemistry.comyoutube.com

Another approach involves the alkylation of enolates derived from ketones. The reaction of a ketone with a strong base generates an enolate, which can then react with an alkyl halide to form a new carbon-carbon bond, extending the carbon chain to create the pentanone structure.

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Reagent |

|---|---|---|---|

| Propionyl chloride | Ethylene | Friedel-Crafts Acylation | AlCl₃ |

| Ethyl magnesium bromide | Propionitrile | Grignard Reaction | - |

| Propanal | Ethyl vinyl ether | Mukaiyama Aldol (B89426) Addition | TiCl₄ |

Introduction of the Cyclopropylamino Group via Reductive Amination and Coupling Reactions

The introduction of the cyclopropylamino group is commonly achieved through reductive amination. youtube.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org This versatile, one-pot reaction involves the treatment of a ketone, in this case, a pentan-3-one precursor, with cyclopropylamine (B47189) in the presence of a reducing agent. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Alternatively, coupling reactions provide another powerful tool for forming the C-N bond. youtube.comyoutube.comyoutube.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple an amine with an appropriate halide or triflate precursor. youtube.com This method is particularly useful for creating aryl-amine bonds but can also be adapted for alkyl amines. youtube.comyoutube.com

| Ketone Precursor | Amine Source | Reaction Type | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|---|

| Pentan-3-one | Cyclopropylamine | Reductive Amination | NaBH(OAc)₃ | Mild conditions, high chemoselectivity. organic-chemistry.org |

| 1-Bromopentan-3-one | Cyclopropylamine | Nucleophilic Substitution | - | Direct alkylation, potential for side products. |

| Pentan-3-one | Cyclopropylamine | Reductive Amination | H₂/Ni | Industrial scale, requires pressure. libretexts.org |

Multicomponent Reactions Incorporating 1-(Cyclopropylamino)pentan-3-one Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. nih.govorganic-chemistry.orgnih.gov These reactions are characterized by their high atom economy and procedural simplicity, as they avoid the isolation of intermediates. organic-chemistry.org The Mannich reaction is a classic example of a three-component reaction that can be adapted to produce β-amino ketones. organic-chemistry.org In a potential MCR approach to this compound, a ketone, an aldehyde, and cyclopropylamine could be combined in a one-pot synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of β-amino ketones.

Transition Metal-Catalyzed Transformations for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in forming the key C-C and C-N bonds of this compound. As previously mentioned, palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for C-N bond formation. youtube.com Rhodium(II) catalysts have been used to synthesize β-amino ketones from aryl cyclopropanes. researchgate.net

| Catalyst | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Palladium(0) complexes | Buchwald-Hartwig Amination | Aryl halide, Amine | Broad substrate scope, high functional group tolerance. youtube.com |

| Rhodium(II) acetate | C-H Amination | Alkane, Sulfonamide | Direct functionalization of C-H bonds. |

| Copper(I) iodide | Aza-Michael Addition | α,β-Unsaturated ketone, Amine | Mild reaction conditions. organic-chemistry.org |

| Nickel(0) complexes | Reductive Coupling | Aryl halide, Amine, Reducing agent | Enables coupling of challenging substrates. ucla.edu |

Organocatalytic Methods for Stereocontrolled Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. nih.gov Proline and its derivatives are well-known organocatalysts for the enantioselective Mannich reaction, which can produce chiral β-amino ketones with high stereocontrol. nih.gov These reactions are often performed under mild conditions and can be highly enantioselective. acs.org This approach is particularly valuable for the synthesis of enantiomerically pure analogs of this compound, which may have important applications in medicinal chemistry.

| Organocatalyst | Reaction Type | Reactants | Stereochemical Outcome |

|---|---|---|---|

| (S)-Proline | Mannich Reaction | Aldehyde, Ketone, Amine | High enantioselectivity for the syn-product. nih.gov |

| Chiral Phosphoric Acid | Mannich Reaction | Imine, Ketone Silyl Ether | High enantioselectivity. |

| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ketone, Amine | Catalyzes the addition of amines to enones. |

Photoredox Catalysis in the Synthesis of Related Structures

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling bond connections under mild conditions that were previously challenging. acs.org This strategy is particularly relevant for constructing precursors to this compound, such as α-amino ketones and cyclopropane (B1198618) derivatives. The process involves a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. youtube.com

In the context of related α-amino ketones, researchers have successfully merged photoredox and N-heterocyclic carbene (NHC) catalysis. acs.org This dual catalytic system facilitates the direct acylation of α-amino C(sp³)–H bonds using carboxylic acids as the acyl source. The proposed mechanism involves the NHC catalyst activating the carboxylic acid to form an acyl azolium intermediate. Concurrently, the photocatalyst promotes a single-electron reduction of this intermediate, leading to a radical-radical coupling that forms the desired C-C bond and furnishes the α-amino ketone. acs.orgresearchgate.net This method is noted for its operational simplicity and broad functional group tolerance. acs.org

Another significant application of photoredox catalysis is in the synthesis of the cyclopropane moiety itself. A method for the photoredox-catalyzed bromonitroalkylation of alkenes has been described, where bromonitromethane (B42901) serves as a source for both a nitroalkyl radical and a bromine atom. nih.gov This reaction allows for the direct and regioselective formation of C-Br and C-C bonds, which can be followed by cyclization to create the cyclopropylamine core. nih.gov Similarly, photoredox/nickel dual catalysis has been used for the intramolecular C(sp³)–C(sp³) cross-electrophile coupling of 1,3-dialkyl electrophiles to form cyclopropanes under mild conditions. nih.gov

Table 1: Examples of Photoredox Catalysis in the Synthesis of Related Structures

| Reaction Type | Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| α-Amino Ketone Synthesis | Photoredox/NHC Dual Catalysis | Carboxylic Acids, Amines | α-Amino Ketones | Mild conditions, broad substrate scope, direct C-H acylation. | acs.org |

| Cyclopropylamine Synthesis | Photoredox Catalysis | Alkenes, Bromonitromethane | Functionalized Cyclopropylamines | Forms C-Br and C-C bonds, leads to cyclopropane core. | nih.gov |

| Cyclopropane Synthesis | Photoredox/Nickel Dual Catalysis | 1,3-Dialkyl Electrophiles | Alkyl Cyclopropanes | Intramolecular C(sp³)–C(sp³) coupling, mild conditions. | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like this compound, which contains a stereocenter. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.

Asymmetric Synthetic Routes to Cyclopropyl-Containing Amines and Ketones

The asymmetric synthesis of cyclopropylamines and cyclopropyl (B3062369) ketones often relies on catalyst-controlled or substrate-controlled methods. rsc.orgacs.org One powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent can be condensed with ketones to form N-sulfinyl ketimines. Subsequent diastereoselective addition of a nucleophile, followed by removal of the auxiliary, yields chiral amines with high enantiomeric purity. thieme-connect.de This approach has been widely adopted for synthesizing a vast array of chiral amines. yale.edu

Catalytic asymmetric methods provide an alternative, more atom-economical approach. For example, an enantioselective [3 + 2] photocycloaddition between α,β-unsaturated acyl imidazoles and cyclopropylamine derivatives has been developed, where a chiral catalyst complex mediates both the enantiocontrol and the photoredox process. nih.gov Furthermore, chemoenzymatic strategies have proven highly effective. Engineered variants of myoglobin (B1173299) have been used to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors, producing chiral cyclopropyl ketones. rochester.edu These enzymatic methods can offer exceptional stereoselectivity across a broad range of substrates. rochester.edu

Chiral resolution is another established technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a common and effective method for resolving enantiomers of cyclopropane derivatives. nih.gov

Diastereoselective Approaches and Control of Stereochemistry

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes critical. For precursors to this compound, diastereoselective reactions are key to accessing specific isomers.

One approach involves the diastereoselective addition to chiral, non-racemic starting materials. For instance, enantiomerically enriched bromocyclopropanes can undergo a formal nucleophilic substitution with nitrogen-based nucleophiles. mdpi.com The stereochemical outcome of this reaction is governed by the existing chiral center on the cyclopropane ring, leading to the formation of products with three contiguous stereogenic centers in a highly diastereoselective manner. mdpi.com

Another strategy is the intramolecular cyclization of acyclic precursors possessing stereocenters. The reaction of ω-halo-substituted nonracemic β-sulfinamido ketones with a base can afford β-amino cyclohexyl ketones with excellent diastereoselectivity via an intramolecular C-alkylation. acs.org The stereochemistry of the starting β-sulfinamido ketone directs the formation of the new stereocenter during cyclization. acs.org Biocatalysis also offers powerful tools for diastereoselective synthesis. Transaminase enzymes have been employed for the dynamic kinetic resolution of α-ketoacids to produce β-branched α-amino acids, establishing two adjacent stereocenters with high diastereo- and enantioselectivity. nih.govchemrxiv.org

Table 2: Comparison of Stereoselective Methods

| Method | Type of Control | Key Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |

| Asymmetric Synthesis | Chiral Auxiliary | tert-Butanesulfinamide | Chiral Amines | High enantioselectivity (ee) | yale.eduthieme-connect.de |

| Asymmetric Synthesis | Biocatalysis | Engineered Myoglobin | Chiral Cyclopropyl Ketones | High diastereo- (dr) and enantioselectivity (ee) | rochester.edu |

| Diastereoselective Synthesis | Substrate Control | Chiral Bromocyclopropane | Densely Substituted Cyclopropylamines | High diastereoselectivity (dr > 20:1) | mdpi.com |

| Diastereoselective Synthesis | Biocatalysis | Transaminase | β-Branched Amino Acids | High diastereo- and enantioselectivity | nih.govchemrxiv.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its precursors is essential for developing sustainable and environmentally benign manufacturing routes.

The 12 principles of green chemistry, articulated by Paul Anastas and John Warner, guide these efforts. bdu.ac.inyoutube.com A core tenet is waste prevention , favoring processes that generate minimal byproducts. acs.org This aligns with the principle of atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic reactions, such as the photoredox and biocatalytic methods discussed previously, are inherently greener than stoichiometric reactions because catalysts are used in small amounts and can be recycled, minimizing waste. rsc.orgbdu.ac.in

The use of less hazardous chemical syntheses and safer solvents and auxiliaries are also paramount. youtube.com For instance, developing syntheses that can be performed in water or solvent-free conditions, such as some microwave-assisted Mannich reactions, represents a significant green advancement. nih.gov The principle of design for energy efficiency encourages conducting reactions at ambient temperature and pressure, a key advantage of many photoredox-catalyzed processes which use visible light as the energy source. youtube.com Furthermore, avoiding unnecessary derivatization, such as the use of protecting groups, reduces the number of synthetic steps, reagent consumption, and waste generation. acs.org Biocatalytic approaches often excel in this regard due to the high specificity of enzymes. bdu.ac.in

Table 3: Relevance of Green Chemistry Principles to Aminoketone Synthesis

| Principle | Description | Relevance to Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | High-yield reactions and catalytic processes reduce waste streams. |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. | Addition and cycloaddition reactions are preferred over substitutions or eliminations. |

| 3. Less Hazardous Synthesis | Methods should use and generate substances with little or no toxicity. | Avoids toxic reagents like heavy metals or harsh acids/bases. |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective yet have low toxicity. | Aims to produce the target molecule with minimal intrinsic hazards. |

| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances should be made unnecessary or innocuous. | Promotes use of water, or solvent-free conditions over volatile organic compounds. |

| 6. Design for Energy Efficiency | Energy requirements should be minimized. Reactions at ambient temperature/pressure are ideal. | Photoredox and some biocatalytic reactions avoid high-temperature reflux. |

| 7. Use of Renewable Feedstocks | A raw material should be renewable rather than depleting. | Explores starting materials derived from biomass. |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. | Direct C-H functionalization or specific enzymatic reactions avoid protection/deprotection steps. rsc.org |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Photoredox, organo-, and biocatalysts improve efficiency and reduce waste. bdu.ac.in |

| 10. Design for Degradation | Products should break down into innocuous products at the end of their function. | Considers the environmental fate of the final compound. |

| 11. Real-time Analysis | Analytical methodologies need to be further developed for real-time monitoring. | In-process controls can prevent byproduct formation and improve safety. |

| 12. Safer Chemistry for Accident Prevention | Substances and the form of a substance used should minimize potential for accidents. | Using stable reagents and less volatile solvents reduces risks of fires or explosions. |

**chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylamino Pentan 3 One**

Reactivity of the Ketone Functionality

The ketone group, a carbonyl functionality, is inherently electrophilic at the carbonyl carbon due to the polarization of the carbon-oxygen double bond. savemyexams.com This electrophilicity is the driving force for a variety of nucleophilic addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes negatively charged. savemyexams.comyoutube.com This intermediate can then be protonated to yield an alcohol.

In the case of 1-(cyclopropylamino)pentan-3-one, nucleophilic addition can lead to the formation of tertiary alcohols. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds would introduce an alkyl, aryl, or vinyl group at the carbonyl carbon. Subsequent acidic workup would yield the corresponding tertiary alcohol.

The stereochemistry of these additions can be influenced by the existing chiral center if the starting material is enantiomerically pure. The approach of the nucleophile can be directed by the steric bulk of the cyclopropylaminoethyl group, potentially leading to diastereoselective formation of one stereoisomer over the other.

Condensation reactions involve the reaction of the ketone with a nucleophile, typically an amine or an alcohol, followed by the elimination of a water molecule. masterorganicchemistry.com

With primary amines, this compound can form imines, also known as Schiff bases. The reaction proceeds via a hemiaminal intermediate which then dehydrates. Similarly, reaction with hydroxylamine (B1172632) would yield an oxime, and reaction with hydrazine (B178648) derivatives would produce hydrazones.

The reaction with alcohols under acidic conditions can lead to the formation of ketals (or acetals). This reaction is reversible and involves the formation of a hemiketal intermediate. The equilibrium can be driven towards the ketal product by removing water from the reaction mixture.

A notable example of a condensation reaction is the aldol (B89426) condensation, which can occur if the ketone has an α-hydrogen. rsc.org In the presence of a base, an enolate can be formed which can then act as a nucleophile, attacking another molecule of the ketone. For this compound, this could lead to a variety of self-condensation products.

The protons on the carbons adjacent to the ketone group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the functionalization of the α-position.

For this compound, there are two α-carbons, one at the C2 position and the other at the C4 position (the ethyl group). Regioselectivity in enolate formation can be controlled by the choice of base and reaction conditions. A bulky base would preferentially deprotonate the less sterically hindered C4 position, while a smaller base might show less selectivity.

Once formed, the enolate can undergo a variety of reactions:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) to form α-haloketones.

Aldol Reaction: As mentioned earlier, reaction with aldehydes or other ketones.

These α-functionalization reactions provide a powerful tool for modifying the carbon skeleton of the molecule and introducing new functional groups. rochester.edu

Reactivity of the Secondary Amine Moiety

The secondary amine in this compound is a nucleophilic and basic center. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. libretexts.org

One of the most common reactions of secondary amines is acylation to form amides. masterorganicchemistry.comlibretexts.org This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. libretexts.org The reaction with acyl chlorides is typically rapid and can be carried out in the presence of a base to neutralize the HCl byproduct. libretexts.org When using carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often required to activate the carboxylic acid. masterorganicchemistry.com

Reaction with isocyanates will yield ureas, while reaction with chloroformates or other carbamoylating agents will produce carbamates. These reactions are important for the synthesis of a wide range of derivatives with potential applications in various fields.

Table 1: Examples of Amide, Urea, and Carbamate Formation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | Amide |

| This compound | Phenyl isocyanate | Urea |

| This compound | Ethyl chloroformate | Carbamate |

This table presents hypothetical reaction types based on the known reactivity of secondary amines.

The secondary amine can be alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via an SN2 mechanism and can lead to the formation of a tertiary amine. However, over-alkylation is a common issue, as the resulting tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To achieve selective mono-alkylation, a large excess of the starting amine or specific reaction conditions may be necessary.

Exhaustive alkylation, typically with an excess of a methylating agent like methyl iodide, will lead to the formation of the corresponding quaternary ammonium salt. youtube.com These salts can be useful as phase-transfer catalysts or can undergo elimination reactions, such as the Hofmann elimination, to form alkenes. libretexts.org

Cyclization Reactions Involving the Amine and Ketone Functions

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule creates the potential for intramolecular cyclization reactions. These reactions typically proceed through the formation of an enamine or imine intermediate, which can then undergo further transformations. valpo.edu The specific reaction pathway and resulting product can be influenced by factors such as the reaction conditions (e.g., temperature, catalyst) and the presence of other reagents.

One common cyclization pathway for molecules containing both amine and ketone functionalities is the formation of cyclic enamines or related heterocyclic systems. For instance, the reaction between a secondary amine and a ketone can lead to an enamine, which, if a suitable nucleophilic group is present elsewhere in the molecule, can participate in an intramolecular cyclization. valpo.edu While specific studies on this compound are not extensively detailed in the provided results, the general principles of enamine and imine chemistry suggest that intramolecular reactions are plausible. researchgate.net For example, under certain conditions, the amine could react with the ketone to form an enamine, which might then be involved in subsequent cyclization or rearrangement processes.

Transformations Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is a key driver of its reactivity due to its significant ring strain, estimated to be around 27.5 kcal/mol. This inherent strain makes the ring susceptible to opening under various conditions, leading to the formation of more stable, acyclic or larger ring systems.

The high ring strain of the cyclopropane moiety facilitates ring-opening reactions, which can be initiated by thermal, photochemical, or catalytic methods. nih.govblogspot.com These reactions are driven by the thermodynamic favorability of relieving the strain energy. For vinylcyclopropanes, a common transformation is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion that can proceed through either a diradical-mediated or a pericyclic mechanism. wikipedia.org The activation energy for such rearrangements is typically around 50 kcal/mol. wikipedia.org

In the context of this compound, the presence of the amino and keto groups can influence the regioselectivity and stereoselectivity of the ring-opening process. For instance, the nitrogen atom could participate in the reaction, potentially leading to nitrogen-containing heterocyclic products. Ring-opening can also be facilitated by the formation of intermediates that are stabilized by the functional groups present.

A general representation of strain-release driven ring-opening is the conversion of a cyclopropane derivative to a more stable five-membered ring. This is a known pathway for various substituted cyclopropanes. nih.gov

The cyclopropyl (B3062369) group can undergo various rearrangement reactions, often in conjunction with ring-opening. One notable example is the Cloke-Wilson rearrangement, where cyclopropyl ketones or imines rearrange to form five-membered heterocycles like dihydrofurans or pyrrolines, respectively. nih.gov This type of rearrangement proceeds without the need for an external nucleophile and involves a ring-opening/closing sequence. nih.gov

For this compound, a Cloke-Wilson type rearrangement could potentially lead to the formation of a substituted pyrroline (B1223166) derivative. The reaction would likely be initiated by the interaction between the amine and ketone, followed by the rearrangement of the cyclopropyl ring.

| Rearrangement Type | Reactant Type | Typical Product | Key Feature |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Cyclopentene | Ring expansion |

| Cloke-Wilson Rearrangement | Cyclopropyl ketone/imine | Dihydrofuran/Pyrroline | Formation of 5-membered heterocycles |

Advanced Mechanistic Elucidation of Reactions

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and predicting the products. This involves analyzing the sequence of bond-breaking and bond-forming events, as well as identifying the transient species that are formed during the reaction.

The reactions of this compound can proceed through various mechanistic pathways, including concerted, stepwise, and radical mechanisms.

Concerted pathways involve the simultaneous breaking and forming of multiple bonds in a single transition state. The vinylcyclopropane-cyclopentene rearrangement, for example, can proceed through a concerted, pericyclic mechanism under certain conditions. wikipedia.org

Stepwise pathways involve the formation of one or more reactive intermediates, such as carbocations, carbanions, or diradicals. masterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.com For instance, the ring-opening of a cyclopropane ring can proceed through a diradical intermediate. wikipedia.org The presence of polar functional groups, like the amine and ketone in this compound, can also favor stepwise pathways involving zwitterionic intermediates. mdpi.com

Radical pathways can be initiated by light or radical initiators and involve species with unpaired electrons.

The specific pathway followed often depends on the reaction conditions and the substitution pattern of the molecule. For example, gold(I)-catalyzed rearrangements of cyclopropyl-containing compounds have been shown to proceed through complex pathways involving reversible nih.govnih.gov-sigmatropic rearrangements and allene (B1206475) intermediates. nih.gov

The identification of intermediates and transition states is fundamental to understanding reaction mechanisms.

Intermediates are relatively stable species that exist in a local energy minimum along the reaction coordinate. masterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.com In the reactions of this compound, possible intermediates include enamines, iminium ions, diradicals, and zwitterions. researchgate.netmdpi.com For example, in the Cloke-Wilson rearrangement, a zwitterionic intermediate is often proposed. nih.gov

Transition states are high-energy, short-lived configurations at the peak of the energy barrier between reactants and products (or intermediates). masterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.com They represent the point of maximum energy during a reaction step and cannot be isolated. masterorganicchemistry.com The structure of the transition state determines the activation energy and, therefore, the rate of the reaction. For example, in strain-release reactions, the transition state often involves a partially opened cyclopropane ring, which relieves a portion of the ring strain. nih.gov

Computational chemistry plays a significant role in elucidating these transient species, providing insights into their geometries and energies. nih.gov

| Species | Definition | Stability | Isolation |

| Intermediate | A species at a local energy minimum on the reaction coordinate. masterorganicchemistry.comorganicchemistrytutor.com | Relatively stable, but reactive. youtube.com | In theory, isolable. masterorganicchemistry.com |

| Transition State | A configuration at a local energy maximum on the reaction coordinate. masterorganicchemistry.com | Highly unstable, extremely short-lived. masterorganicchemistry.com | Cannot be isolated. masterorganicchemistry.com |

Influence of Solvent, Temperature, and Catalysis on Reaction Mechanisms

The chemical reactivity of β-aminoketones, such as this compound, is profoundly influenced by the reaction environment. Factors including the choice of solvent, the reaction temperature, and the presence or absence of a catalyst can dictate the reaction pathway, rate, and the stereochemical outcome. These compounds are classic examples of Mannich bases, and their reactivity is often governed by the principles of the Mannich reaction and related transformations. wikipedia.orgresearchgate.netresearchgate.net

The core structure of this compound features a secondary amine (cyclopropylamine) and a ketone (pentan-3-one) moiety. The interaction of these functional groups, and their susceptibility to external conditions, are central to understanding the compound's chemical behavior. The reaction mechanisms for β-aminoketones can involve several pathways, including retro-Mannich reactions, enone formation through elimination, and further reactions at the carbonyl or amino group. The conditions under which the reaction is performed will determine which of these pathways is favored.

Influence of Solvent

The solvent plays a critical role in the reaction mechanisms of β-aminoketones by influencing the stability of reactants, intermediates, and transition states. The polarity, proticity, and coordinating ability of the solvent can significantly alter reaction outcomes.

In the context of the Mannich reaction, the initial formation of an iminium ion from the amine and an aldehyde is a key step. wikipedia.org For a β-aminoketone like this compound, which is a pre-formed Mannich base, the solvent can influence its stability and its propensity to undergo a retro-Mannich reaction.

Polar Protic Solvents: Solvents like water and alcohols can stabilize charged intermediates, such as the iminium ion that would be formed in a retro-Mannich reaction. They can also participate in hydrogen bonding, which can affect the tautomeric equilibrium between the keto and enol forms of the pentan-3-one moiety. In some cases, the use of an aqueous medium can promote the Mannich reaction. nih.gov

Polar Aprotic Solvents: Solvents such as acetonitrile, acetone, and dimethylformamide (DMF) can also support reactions involving polar intermediates. For instance, proline-catalyzed asymmetric Mannich reactions are often carried out in solvents like dioxane. nih.gov

Non-polar Solvents: In non-polar solvents like toluene (B28343) or hexane, the aggregation of reactants and the stability of polar intermediates are reduced. This can affect the rate and selectivity of reactions.

Solvent-Free Conditions: Some Mannich-type reactions can proceed efficiently under solvent-free conditions, which can offer advantages in terms of reduced waste and potentially different selectivity. nih.gov The selectivity of some reactions has been shown to be dependent on whether they are conducted in a solvent or under solvent-free conditions. nih.gov

Illustrative Data on Solvent Effects in Mannich-Type Reactions:

The following table illustrates typical solvent effects on the yield of β-aminoketones in Mannich-type reactions. Note that this is a representative example for the general class of compounds and not specific data for this compound.

| Solvent | Typical Yield (%) | General Observation |

|---|---|---|

| Ethanol | 85-95 | Often provides high yields for Mannich reactions. rsc.org |

| Water | 70-85 | A green solvent that can be effective, sometimes with specific catalysts. nih.gov |

| Acetonitrile | 80-90 | A common polar aprotic solvent for these reactions. nih.gov |

| Toluene | 50-70 | Lower yields are often observed in non-polar solvents. |

| Solvent-free | 90-98 | Can provide excellent yields and may alter selectivity. nih.gov |

Influence of Temperature

Temperature is a critical parameter that affects the rate of chemical reactions. In the context of this compound, temperature can influence not only the reaction rate but also the position of equilibrium in reversible reactions like the retro-Mannich reaction.

Reaction Rate: Generally, increasing the temperature increases the rate of reaction. For the synthesis of β-aminoketones, heating is sometimes necessary to achieve a reasonable reaction rate. For example, some copper-nanoparticle catalyzed Mannich reactions require heating to 80°C for an improved reaction rate. rsc.org

Thermodynamic vs. Kinetic Control: The reaction temperature can determine whether a reaction is under thermodynamic or kinetic control. Under kinetic control (usually at lower temperatures), the product that is formed fastest will predominate. Under thermodynamic control (usually at higher temperatures), the most stable product will be favored. This is particularly relevant for unsymmetrical ketones where different enolates can be formed. orgsyn.org

Decomposition: At elevated temperatures, β-aminoketones can undergo decomposition. The thermal decomposition of related β-diketones has been shown to proceed via cleavage of C-C bonds. nih.govresearchgate.net For this compound, high temperatures could potentially lead to the opening of the strained cyclopropyl ring or other decomposition pathways.

Illustrative Data on Temperature Effects in Mannich-Type Reactions:

The following table provides a general representation of how temperature can influence the outcome of Mannich-type reactions. This is an illustrative example and not specific data for this compound.

| Temperature (°C) | Typical Reaction Time | General Observation |

|---|---|---|

| Room Temperature (~25) | 12-24 hours | Often used for mild reaction conditions, sometimes with highly active catalysts. rsc.org |

| 50 | 4-8 hours | Moderate heating can significantly reduce reaction times. |

| 80-100 | 1-3 hours | Higher temperatures are used to drive reactions to completion, but may lead to side products. rsc.org |

Influence of Catalysis

Catalysts are frequently employed in reactions involving β-aminoketones to enhance reaction rates and control selectivity. The choice of catalyst is crucial and can direct the reaction towards a specific mechanistic pathway.

Acid Catalysis: Acid catalysts are commonly used in Mannich reactions. They facilitate the formation of the electrophilic iminium ion from the amine and aldehyde. wikipedia.org In the context of a retro-Mannich reaction of this compound, an acid catalyst would promote the protonation of the amine, making it a better leaving group.

Base Catalysis: Base catalysts can promote the formation of the enolate from the ketone, which then acts as the nucleophile. The choice between acid and base catalysis can therefore influence which step of the reaction is accelerated.

Organocatalysis: In recent years, organocatalysts such as proline and its derivatives have been extensively used for asymmetric Mannich reactions. nih.gov These catalysts can provide high levels of stereocontrol, leading to the formation of specific stereoisomers of the β-aminoketone product. This is particularly relevant when the ketone is unsymmetrical.

Metal Catalysis: A wide range of metal catalysts, including Lewis acids and transition metal complexes, have been employed in Mannich-type reactions. For example, copper nanoparticles have been used to catalyze the synthesis of β-aminoketones. rsc.org Nanomagnetic catalysts have also been developed for ease of separation and recyclability. rsc.org

Illustrative Data on Catalytic Effects in Mannich-Type Reactions:

This table illustrates the role of different types of catalysts in the synthesis of β-aminoketones, providing a general overview. This is not specific experimental data for this compound.

| Catalyst Type | Example | Role in Mechanism | Typical Outcome |

|---|---|---|---|

| Acid Catalyst | HCl, Acetic Acid | Promotes iminium ion formation. | Increased reaction rate. |

| Base Catalyst | NaOH, Et3N | Promotes enolate formation. | Increased reaction rate. |

| Organocatalyst | (S)-Proline | Forms an enamine intermediate, enabling stereocontrol. | High enantioselectivity. nih.gov |

| Metal Catalyst | Copper Nanoparticles | Activates reactants. | High yields under specific conditions. rsc.org |

**advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclopropylamino Pentan 3 One**

Mass Spectrometry (MS)

Ionization Techniques in Structural Characterization

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. The initial and most critical step in mass spectrometric analysis is the ionization of the analyte molecule. uky.edujeolusa.com The choice of ionization method is crucial and depends on the analyte's properties, such as volatility and thermal stability, and the desired level of fragmentation. jeolusa.com

For a molecule like 1-(Cyclopropylamino)pentan-3-one, which possesses moderate polarity due to the ketone and secondary amine groups, several ionization techniques are applicable.

Electron Ionization (EI): This is a classic, high-energy or "hard" ionization technique where high-energy electrons bombard the sample in the gas phase. acdlabs.com This process typically ejects an electron from the molecule, forming a molecular ion (M⁺•) which is also a radical cation. acdlabs.com Due to the high energy involved (typically 70 eV), the molecular ion often undergoes extensive fragmentation. acdlabs.com While this fragmentation provides valuable structural information by revealing stable fragments, the molecular ion peak itself may be weak or absent for some compounds. jeolusa.com Given its molecular weight of 141.21 g/mol , this compound is amenable to EI, likely following introduction via a gas chromatograph (GC-MS). sigmaaldrich.combldpharm.combldpharm.com

Chemical Ionization (CI): As a "soft" ionization technique, CI is gentler than EI and is more likely to produce an abundant ion corresponding to the intact molecule. bitesizebio.com In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. bitesizebio.comrsc.org This method is well-suited for molecules that fragment excessively under EI conditions, ensuring the molecular weight can be determined.

Electrospray Ionization (ESI): ESI is another soft ionization method, ideal for polar and thermally labile compounds. bitesizebio.com The sample is dissolved in a solvent and sprayed through a high-voltage capillary, forming charged droplets from which ions are desolvated and enter the mass spectrometer. bitesizebio.com For this compound, its amine group can be readily protonated, making it an excellent candidate for positive-ion ESI, which would generate a strong [M+H]⁺ signal at m/z 142.2. This technique is particularly compatible with liquid chromatography (LC-MS). bitesizebio.comyoutube.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for relatively polar, semi-volatile samples. bitesizebio.com A liquid sample is vaporized in a heated tube and then ionized by a corona discharge. Like ESI, it is compatible with LC-MS and typically yields a protonated molecule [M+H]⁺. bitesizebio.comrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These techniques are powerful for identifying functional groups, as each group exhibits characteristic vibrational frequencies. researchgate.net

Identification of Characteristic Functional Group Frequencies

The structure of this compound contains several key functional groups, each with distinct vibrational signatures. The predicted infrared absorption frequencies for these groups are summarized in the table below.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3350 - 3300 | Medium-Weak, Sharp |

| Bend | 1650 - 1550 | Medium | |

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| C-N (Aliphatic) | Stretch | 1250 - 1000 | Medium |

| C-H (Cyclopropyl) | Stretch | ~3100 - 3000 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| Bend | 1470 - 1450 | Medium |

Ketone (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this absorption is typically strong and sharp, appearing around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.orgpressbooks.pub

Secondary Amine (N-H) Vibrations: As a secondary amine, the molecule should exhibit a single, relatively sharp N-H stretching band in the region of 3350–3300 cm⁻¹. libretexts.orglibretexts.orgopenstax.org This distinguishes it from primary amines, which show two N-H stretching bands. libretexts.org An N-H bending vibration is also expected, typically in the 1650–1550 cm⁻¹ range. libretexts.org

C-H Stretches: The spectrum will contain contributions from two types of C-H bonds. The sp³ hybridized C-H bonds of the pentanone chain will produce strong absorptions in the 2960–2850 cm⁻¹ region. libretexts.org The C-H bonds of the cyclopropyl (B3062369) group are expected at a slightly higher frequency, typically just above 3000 cm⁻¹, which is characteristic of strained ring systems.

C-N Stretch: The stretching vibration of the aliphatic carbon-nitrogen bond is expected to appear in the fingerprint region, generally between 1250 and 1000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C bonds of the cyclopropyl and alkyl backbone would be more prominent in a Raman spectrum.

Conformational Analysis through Vibrational Fingerprints

The acyclic nature of the pentanone chain in this compound allows for significant conformational flexibility. Different spatial arrangements of the atoms (conformers) can exist, and these may be stable enough to be detected at low temperatures. acs.orgnih.gov

Vibrational spectroscopy, particularly when combined with computational methods like Density Functional Theory (DFT), is a powerful tool for conformational analysis. researchgate.net Each stable conformer has a unique three-dimensional structure and, consequently, a unique set of vibrational frequencies (a "vibrational fingerprint"). ekb.eg

By comparing the experimentally measured IR and Raman spectra with spectra calculated for different possible conformers, the most stable conformation in the gas phase or in a specific solvent can be identified. researchgate.netekb.eg The low-frequency region of the Raman spectrum (< 800 cm⁻¹) is often particularly sensitive to conformational changes in the molecular skeleton. While detailed conformational studies for this specific molecule are not available, analysis of related flexible ketones has shown that multiple conformers can coexist, with their relative populations influenced by factors like intramolecular hydrogen bonding and steric hindrance. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch

Electronic Transitions and Chromophore Characterization

The primary chromophore—the part of the molecule that absorbs light—in this compound is the carbonyl group (C=O). masterorganicchemistry.com The nitrogen atom's lone pair of electrons also participates in electronic transitions.

The most relevant electronic transition for this molecule is the n → π* (n-to-pi-star) transition . priyamstudycentre.com This involves the excitation of an electron from one of the non-bonding lone pairs (n) on the oxygen atom to the antibonding pi orbital (π*) of the C=O double bond. masterorganicchemistry.comyoutube.com

Characteristics of the n → π* Transition: For saturated aliphatic ketones, this transition is symmetry-forbidden, which means it has a low probability of occurring. youtube.compriyamstudycentre.com Consequently, the resulting absorption band in the UV-Vis spectrum is typically weak, with a low molar absorptivity (ε) value, often less than 100 M⁻¹cm⁻¹. masterorganicchemistry.com

Expected Absorption Wavelength (λmax): The n → π* transition for simple, non-conjugated ketones generally occurs in the range of 270–300 nm. masterorganicchemistry.com For this compound, the λmax is expected to fall within this region. The presence of the amino group may cause a slight shift in the λmax compared to a simple ketone like pentan-3-one.

A second type of transition, the π → π* transition , is also possible for the carbonyl group but occurs at a much shorter wavelength (higher energy), typically below 200 nm, and is usually outside the range of standard UV-Vis spectrophotometers. masterorganicchemistry.com

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| C=O (Ketone) | n → π | 270 - 300 | Low (< 100) |

| π → π | < 200 | High |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. youtube.comyoutube.com This pattern provides information about the electron density distribution within the crystal, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high accuracy. nih.gov

For this compound, an X-ray crystallographic study would provide unambiguous evidence for:

The exact conformation adopted by the molecule in the crystal lattice.

Precise measurements of all bond lengths and angles, including those within the strained cyclopropyl ring.

Details of intermolecular interactions, such as hydrogen bonding involving the N-H group and the C=O group, which dictate how the molecules pack together in the crystal.

The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov While no crystal structure for this compound has been reported in the public domain, the technique remains the gold standard for unequivocal structural elucidation of crystalline solids. youtube.comacs.org

**theoretical and Computational Chemistry Studies on 1 Cyclopropylamino Pentan 3 One**

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to describe the electronic structure and predict various molecular attributes.

The electronic structure of 1-(Cyclopropylamino)pentan-3-one dictates its reactivity and intermolecular interactions. A key aspect of this is the distribution of electron density across the molecule. Natural Bond Orbital (NBO) analysis is a common method to calculate atomic charges, revealing the electrophilic and nucleophilic sites.

In this compound, the carbonyl carbon is expected to carry a significant positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the nitrogen of the cyclopropylamino group and the oxygen of the carbonyl group are electron-rich, acting as nucleophilic centers. The highly strained cyclopropyl (B3062369) ring also influences the electronic environment of the adjacent nitrogen atom.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity. For this compound, the HOMO is likely localized on the nitrogen atom, indicating its role as an electron donor in reactions. The LUMO would be centered on the carbonyl group, specifically the antibonding π* orbital, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical NBO Charges for this compound

| Atom | Hypothetical NBO Charge (a.u.) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.55 |

| N (amino) | -0.45 |

| C (cyclopropyl, attached to N) | +0.15 |

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of molecular bonds, Infrared (IR) spectra can be simulated. These predictions are often used to confirm experimental findings or to distinguish between possible isomers. nih.gov

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the ethyl group, the protons adjacent to the carbonyl and the amine, and the unique signals of the cyclopropyl ring. The ¹³C NMR spectrum would similarly show distinct peaks for the carbonyl carbon, the carbons of the pentan chain, and the carbons of the cyclopropyl group. libretexts.orglibretexts.org

The predicted IR spectrum would exhibit a strong absorption band corresponding to the C=O stretch of the ketone, typically around 1715 cm⁻¹. libretexts.org Another key feature would be the N-H stretching vibration of the secondary amine.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 ppm |

| ¹H NMR | N-H Proton | ~1.5-3.0 ppm (broad) |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ |

Mechanistic Investigations using Computational Methods

Computational chemistry is a powerful tool for exploring reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

DFT is widely used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. scholaris.ca For reactions involving this compound, such as its synthesis via reductive amination of a diketone or its participation in further chemical transformations, DFT can be used to calculate the energy changes along the reaction coordinate. scholaris.ca This provides a detailed energy profile, indicating the feasibility of a proposed pathway and identifying the rate-determining step.

A crucial aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along a reaction pathway. By locating and verifying the transition state structure (characterized by a single imaginary frequency), the activation energy, or reaction barrier, can be calculated. mdpi.com This provides a quantitative measure of the reaction rate. For instance, in a potential intramolecular cyclization of this compound, DFT could be used to calculate the energy barrier for the formation of a new ring, thus predicting the likelihood of such a reaction occurring.

Table 3: Hypothetical Reaction Barriers for a Reaction of this compound

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Since this compound is a chiral molecule, understanding the factors that control stereoselectivity in its reactions is of great interest. Computational models can be employed to investigate the origins of enantioselectivity and diastereoselectivity. rsc.org By calculating the energies of the transition states leading to different stereoisomeric products, the preferred pathway can be determined. beilstein-journals.orgnih.gov

For example, in the reduction of the ketone functionality, the approach of a hydride reagent can occur from two different faces of the carbonyl group, leading to two diastereomeric alcohol products. Computational modeling can reveal the steric and electronic interactions that favor one approach over the other, thus explaining the observed diastereoselectivity. nih.govresearchgate.net This understanding is critical for the design of stereoselective syntheses.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the various spatial arrangements (conformations) the molecule can adopt and their relative stabilities.

Conformational Analysis:

Key interactions that influence the stability of different conformers include:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy.

Steric Hindrance: Repulsive interactions that occur when bulky groups, such as the cyclopropyl ring and the ethyl group on the ketone, are forced into close proximity.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between the amine hydrogen and the carbonyl oxygen can significantly stabilize certain folded conformations.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the flexible bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The low-energy regions on this surface correspond to the most stable conformers.

Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle τ1 (C2-C3-N-C_cyclo) (°) | Dihedral Angle τ2 (N-C4-C5=O) (°) | Intramolecular H-Bond (N-H···O) |

|---|---|---|---|---|

| Conf-1 | 0.00 | 178.5 | 65.2 | No |

| Conf-2 | 0.85 | 60.1 | 175.4 | No |

| Conf-3 | 1.52 | -62.3 | 59.8 | No |

| Conf-4 | 2.10 | 58.9 | -45.1 | Yes |

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics (MD) Simulations:

While conformational analysis identifies stable, static structures, molecular dynamics simulations provide insights into the dynamic behavior of this compound over time. sigmaaldrich.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. nih.gov This allows for the observation of conformational transitions, the flexibility of different parts of the molecule, and interactions with its environment (e.g., a solvent).

A typical MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules, and running the simulation for a set amount of time (e.g., nanoseconds to microseconds). Analysis of the resulting trajectory can reveal the population distribution of different conformers at a given temperature, the timescale of transitions between them, and the average structural properties of the molecule.

Illustrative Parameters for an MD Simulation of this compound

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, etc. | Defines the potential energy function for the atoms and bonds. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Temperature | 300 K | Simulates conditions at room temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | The duration over which the molecular trajectory is calculated. |

| Time Step | 2 fs | The small interval at which forces and positions are updated. |

| Analysis | RMSD, RMSF, Dihedral Angles | Metrics to quantify molecular stability, flexibility, and conformational changes. |

This table is for illustrative purposes only and does not represent experimentally verified data.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Reactivity Correlations

QSAR modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and a specific property, such as their chemical reactivity. nih.gov For this compound, a QSAR model could be developed to predict its reactivity in non-biological chemical reactions, such as its susceptibility to nucleophilic attack at the carbonyl carbon or its oxidation potential. pressbooks.pub

To build a QSAR model, a dataset of structurally related compounds and their experimentally measured reactivity data is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure.

Relevant Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. For example, the partial charge on the carbonyl carbon atom would be a critical descriptor for predicting reactivity towards nucleophiles. A more positive charge would suggest higher reactivity. Other examples include HOMO/LUMO energies.

Steric Descriptors: These quantify the size and shape of the molecule. Molar refractivity or specific steric parameters (like Taft's Es) can describe how the bulkiness of the cyclopropyl and ethyl groups might hinder access to the reactive carbonyl center.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that best correlates the descriptors with the observed reactivity.

A hypothetical QSAR equation for the reactivity of aminoketones might look like:

log(k_reactivity) = 0.75 * q(C=O) - 0.21 * MR + 1.5 * logP + 0.89

Where:

log(k_reactivity) is the predicted reactivity rate.

q(C=O) is the partial charge on the carbonyl carbon.

MR is the molar refractivity (a steric descriptor).

logP is the logarithm of the partition coefficient (a hydrophobicity descriptor).

Hypothetical QSAR Data for Reactivity of this compound Analogs

| Compound | Substituent (R) on N | q(C=O) (a.u.) | Molar Refractivity | logP | Predicted log(k_reactivity) |

|---|---|---|---|---|---|

| 1-(Methylamino)pentan-3-one | Methyl | +0.42 | 30.5 | 0.95 | 1.62 |

| 1-(Ethylamino)pentan-3-one | Ethyl | +0.41 | 35.1 | 1.35 | 1.60 |

| This compound | Cyclopropyl | +0.40 | 37.8 | 1.50 | 1.49 |

| 1-(Isopropylamino)pentan-3-one | Isopropyl | +0.39 | 39.7 | 1.65 | 1.41 |

This table is for illustrative purposes only. The data is hypothetical and intended to demonstrate the principles of QSAR modeling.

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized analogs, guiding the design of compounds with specific desired chemical properties without the need for biological testing.

**synthesis and Comprehensive Characterization of Derivatives and Analogues of 1 Cyclopropylamino Pentan 3 One**

Design Principles for Analogues based on Structural Modifications

The pentanone chain serves as a flexible backbone that can be modified in several ways. Changes to this part of the molecule can influence its steric bulk, lipophilicity, and metabolic stability.

Chain Length: Analogues with shorter or longer alkyl chains can be synthesized to probe the optimal length for specific interactions. For example, replacing the ethyl group with a methyl or propyl group at the carbonyl end would yield 1-(cyclopropylamino)butan-3-one or 1-(cyclopropylamino)hexan-3-one, respectively.

Branching: Introducing alkyl substituents on the pentanone chain can create chiral centers and increase steric hindrance, which may lead to more specific molecular interactions.

Functionalization: The pentanone chain can be functionalized with various groups, such as hydroxyl or fluoro groups, to introduce new hydrogen bonding capabilities or alter electronic properties.

Table 1: Examples of Pentanone Chain Modifications

| Modification | Example Analogue Name | Rationale for Modification |

| Chain Elongation | 1-(Cyclopropylamino)hexan-3-one | Investigate effect of increased lipophilicity. |

| Chain Shortening | 1-(Cyclopropylamino)butan-3-one | Study the impact of reduced steric bulk. |

| Branching at C4 | 1-(Cyclopropylamino)-4-methylpentan-3-one | Introduce a chiral center and increase steric hindrance. |

| Hydroxylation at C4 | 1-(Cyclopropylamino)-4-hydroxypentan-3-one | Introduce hydrogen bonding capability. |

The cyclopropyl (B3062369) ring is a key feature of the molecule, providing rigidity and a specific spatial arrangement. Modifications to this ring can significantly impact the molecule's conformational preferences and electronic distribution.

Substitution: Introducing substituents such as methyl, ethyl, or halogen atoms onto the cyclopropyl ring can alter its lipophilicity and electronic nature. For instance, a methyl group could enhance hydrophobic interactions, while a fluorine atom could act as a bioisostere for a hydrogen atom with altered electronic properties.

Ring Size: While technically creating analogues rather than derivatives, exploring other cycloalkylamines (e.g., cyclobutyl or cyclopentyl) can provide insights into the importance of the three-membered ring for the molecule's activity.

Table 2: Examples of Cyclopropyl Ring Modifications

| Modification | Example Analogue Name | Rationale for Modification |

| Methyl Substitution | 1-((2-Methylcyclopropyl)amino)pentan-3-one | Introduce steric bulk and chirality. |

| Fluoro Substitution | 1-((2-Fluorocyclopropyl)amino)pentan-3-one | Alter electronic properties and potential for hydrogen bonding. |

| Ring Expansion | 1-(Cyclobutylamino)pentan-3-one | Evaluate the impact of ring strain and conformation. |

The secondary amine in 1-(Cyclopropylamino)pentan-3-one is a prime site for derivatization, allowing for significant changes in the molecule's polarity, basicity, and potential for hydrogen bonding.

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can provide information on the steric tolerance around the amine.

N-Acylation: Acylating the amino group with various acyl chlorides or anhydrides results in the formation of amides. This modification removes the basicity of the nitrogen and introduces a hydrogen bond acceptor.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are also non-basic and can participate in hydrogen bonding.

Table 3: Examples of Amino Group Derivatization

| Modification | Example Derivative Name | Rationale for Modification |

| N-Methylation | 1-(Cyclopropyl(methyl)amino)pentan-3-one | Assess steric effects at the nitrogen atom. |

| N-Acetylation | N-Cyclopropyl-N-(3-oxopentyl)acetamide | Remove basicity and introduce a hydrogen bond acceptor. |

| N-Benzenesulfonylation | N-Cyclopropyl-N-(3-oxopentyl)benzenesulfonamide | Introduce a bulky, non-basic group. |

Synthetic Access to Diverse Structural Analogues

A variety of synthetic strategies can be employed to access the diverse analogues of this compound. The choice of method often depends on the desired modification. The Mannich reaction and the aza-Michael addition are two of the most common methods for synthesizing β-amino ketones. nih.govacs.org

A plausible and versatile route to the parent compound and its analogues is the aza-Michael addition of cyclopropylamine (B47189) or its derivatives to an appropriate α,β-unsaturated ketone. nih.gov For example, the reaction of cyclopropylamine with ethyl vinyl ketone would yield this compound. This method is advantageous as it allows for the use of a wide range of substituted amines and α,β-unsaturated ketones to generate a library of analogues.

Another powerful method involves the reaction of cyclopropanols with nitrogen nucleophiles. researchgate.net This can be a metal-free process mediated by reagents like TEMPO, providing access to structurally diverse β-amino ketones. researchgate.net

Derivatization of the amino group is typically achieved post-synthesis of the β-amino ketone scaffold. For instance, N-alkylation can be performed using alkyl halides, while N-acylation can be carried out with acyl chlorides or anhydrides in the presence of a base.

Advanced Structural Characterization of Novel Derivatives

The unambiguous identification and structural elucidation of newly synthesized derivatives are paramount. A combination of modern spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch of the amine or amide.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including stereochemistry and conformational details.

The characterization of novel azo-azomethine pyrazoles, for example, has been successfully achieved using a combination of X-ray, IR, NMR, and UV-Vis techniques. nih.gov

Comparative Reactivity Studies of Analogues and Derivatives